molecular formula C9H10N4S B2390372 N-(1-Methyl-1H-indazol-7-yl)thiourea CAS No. 41968-38-1

N-(1-Methyl-1H-indazol-7-yl)thiourea

Cat. No.: B2390372
CAS No.: 41968-38-1
M. Wt: 206.27
InChI Key: FHEFYTLOGFXOMS-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-indazol-7-yl)thiourea is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol This compound is characterized by the presence of an indazole ring substituted with a methyl group at the 1-position and a thiourea group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-indazol-7-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-7-amine with thiocyanate compounds under suitable conditions. One common method includes the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-indazol-7-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar in structure but with a phenyl group instead of an indazole ring.

    N-Methylthiourea: Lacks the indazole ring, having only a methyl group attached to the thiourea.

    1-Methyl-1H-indazole-7-amine: The precursor to N-(1-Methyl-1H-indazol-7-yl)thiourea, lacking the thiourea group.

Uniqueness

This compound is unique due to the presence of both the indazole ring and the thiourea group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(1-Methyl-1H-indazol-7-yl)thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound features an indazole moiety linked to a thiourea group, which contributes to its unique biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

Molecular Formula : C₉H₈N₄S

This compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the indazole component may inhibit certain kinases involved in cell cycle regulation and stress response pathways.

Target Kinases

  • CHK1 : Involved in DNA damage response.
  • CHK2 : Plays a role in checkpoint activation.
  • SGK : A serine/threonine kinase involved in various cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines.

Cell Line IC50 (µM) Selectivity (Normal Cells)
K562 (CML)5.15HEK-293: 33.2
A549 (Lung)VariesNot specified
PC-3 (Prostate)VariesNot specified
Hep-G2 (Liver)VariesNot specified

The IC50 values indicate the concentration required for 50% inhibition of cell growth. For instance, compound 6o, a derivative related to this compound, showed promising results against K562 cells, indicating its potential as an effective anticancer agent .

Case Studies and Research Findings

  • Indazole Derivatives : A study synthesized various indazole derivatives, including this compound, and evaluated their anticancer activity. The results indicated that these compounds could induce apoptosis and affect the cell cycle by modulating Bcl2 family proteins and the p53/MDM2 pathway .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiourea derivatives revealed that modifications to the thiourea group significantly impact biological activity. For example, a shift from urea to thiourea resulted in decreased anticancer efficacy, highlighting the importance of functional groups in drug design .
  • Synergistic Effects : In combination studies with other therapeutic agents, this compound demonstrated synergistic effects, enhancing the overall therapeutic efficacy against resistant cancer cell lines .

Properties

IUPAC Name

(1-methylindazol-7-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEFYTLOGFXOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2NC(=S)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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